molecular formula C8H14ClF2NO2 B13487905 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B13487905
M. Wt: 229.65 g/mol
InChI Key: LLBUZANNXMKFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a piperidine ring, and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This reaction can be catalyzed by metal-based catalysts, such as palladium or copper, under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(Bromomethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-11-4-2-8(3-5-11,6(9)10)7(12)13;/h6H,2-5H2,1H3,(H,12,13);1H

InChI Key

LLBUZANNXMKFGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C(F)F)C(=O)O.Cl

Origin of Product

United States

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